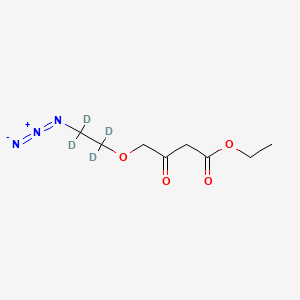
Ethyl (2-Azidoethoxy-d4)acetoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2-Azidoethoxy-d4)acetoacetate is a biochemical used for proteomics research . It has a molecular weight of 219.23 and a molecular formula of C8H9D4N3O4 . It appears as an oil and is soluble in Acetone, Ethyl Acetate, and Methanol .
Molecular Structure Analysis
The molecular structure of Ethyl (2-Azidoethoxy-d4)acetoacetate is represented by the SMILES string: [2H]C([2H])(OCC(=O)CC(=O)OCC)C([2H])([2H])N=[N+]=[N-] .Physical And Chemical Properties Analysis
Ethyl (2-Azidoethoxy-d4)acetoacetate appears as an oil and is soluble in Acetone, Ethyl Acetate, and Methanol . It should be stored at -20° C .Wissenschaftliche Forschungsanwendungen
Analytical Methods in Determining Antioxidant Activity
Antioxidants play a crucial role in various fields, from food engineering to medicine. A critical review by Munteanu and Apetrei (2021) highlights significant tests used to determine antioxidant activity, such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests, among others. These assays are based on spectrophotometry, monitoring characteristic colors or the discoloration of solutions to analyze antioxidants' presence or capacity in complex samples (Munteanu & Apetrei, 2021).
ABTS/PP Decolorization Assay for Antioxidant Capacity
The ABTS•+ radical cation-based assays, as discussed by Ilyasov et al. (2020), are abundant for antioxidant capacity assays. This review explores the reaction pathways of the ABTS/potassium persulfate decolorization assay, indicating that some antioxidants can form coupling adducts with ABTS•+, a reaction specific to certain antioxidants. This in-depth analysis adds to understanding the comparative analysis of antioxidants (Ilyasov et al., 2020).
Colorimetric Method for Estimating Acetoacetate
A historical review of methods for estimating acetoacetate in biological samples, by Schilke and Johnson (1965), discusses the use of sodium nitroprusside in a color reaction with acetoacetic acid. This method's evolution highlights the importance of developing sensitive and specific analytical techniques for compound detection, potentially relevant for research into ethyl (2-azidoethoxy-d4)acetoacetate's applications (Schilke & Johnson, 1965).
Facile Synthesis and Antioxidant Evaluation
Research by Laroum et al. (2019) on the synthesis of isoxazolone derivatives showcases the development of environmentally friendly procedures for preparing heterocycles via multi-component reactions. This synthesis approach, emphasizing green chemistry principles, could be instrumental in exploring ethyl (2-azidoethoxy-d4)acetoacetate's synthesis and application in producing biologically active molecules (Laroum et al., 2019).
Eigenschaften
IUPAC Name |
ethyl 4-(2-azido-1,1,2,2-tetradeuterioethoxy)-3-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O4/c1-2-15-8(13)5-7(12)6-14-4-3-10-11-9/h2-6H2,1H3/i3D2,4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVPZBURNBMJNW-KHORGVISSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)COCCN=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OCC(=O)CC(=O)OCC)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661953 |
Source


|
| Record name | Ethyl 4-{[2-azido(~2~H_4_)ethyl]oxy}-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2-Azidoethoxy-d4)acetoacetate | |
CAS RN |
1189691-91-5 |
Source


|
| Record name | Ethyl 4-{[2-azido(~2~H_4_)ethyl]oxy}-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methyl-3-nitrophenyl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide](/img/structure/B562453.png)
![N-(2-Methyl-5-nitrophenyl)-N-[4-pyridin-3-yl-pyrimidin-2-yl]-t-boc](/img/structure/B562455.png)



![3-(2-Chloroethyl-d4)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B562462.png)






